2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline
Description
2-[3-(2-Methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with an azetidine ring (four-membered nitrogen-containing ring) bearing a 2-methylbenzodiazole moiety. Quinoxalines are known for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.
Properties
IUPAC Name |
2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13-21-17-8-4-5-9-18(17)24(13)14-11-23(12-14)19-10-20-15-6-2-3-7-16(15)22-19/h2-10,14H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYYAQZZJRYMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with 1,2-Diketones
Reacting o-phenylenediamine with dichloroglyoxime (ClC(O)C(O)Cl) in ethanol at reflux yields 2-chloroquinoxaline. This method achieves ~75% yield under optimized conditions (12 h, 80°C). Alternative diketones, such as phenylglyoxal, produce 2-phenylquinoxaline but require subsequent halogenation for electrophilic activation.
Halogenation Strategies
Direct chlorination of quinoxaline using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst selectively substitutes position 2, yielding 2-chloroquinoxaline in 68% yield. Bromination analogs (e.g., N-bromosuccinimide) are less efficient due to competing side reactions.
Synthesis of 3-(2-Methyl-1H-1,3-Benzodiazol-1-yl)Azetidine
The azetidine moiety presents synthetic challenges due to ring strain and the steric bulk of the benzodiazole substituent.
Benzodiazole Formation
2-Methyl-1H-1,3-benzodiazole is synthesized via cyclocondensation of o-phenylenediamine with acetic anhydride under acidic conditions (HCl, reflux, 6 h). The methyl group is introduced in situ through acetylation, followed by dehydration to form the diazole ring. Yield: 82%.
Azetidine Ring Construction
Azetidine rings are commonly formed via intramolecular cyclization of γ-chloroamines or Mitsunobu reactions. For this substrate:
- γ-Chloroamine route : Treat 3-amino-1-chloropropane with 2-methyl-1H-1,3-benzodiazole in the presence of potassium carbonate (K₂CO₃) in acetonitrile. The reaction proceeds via SN2 displacement, forming the azetidine ring in 65% yield.
- Mitsunobu cyclization : React 3-hydroxypropylamine derivatives with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method offers superior stereocontrol but lower yields (55%) due to competing elimination.
Coupling Strategies for Fragment Assembly
Connecting the quinoxaline and azetidine fragments demands careful selection of coupling agents and catalysts.
Nucleophilic Aromatic Substitution
2-Chloroquinoxaline reacts with 3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine in dimethyl sulfoxide (DMSO) at 120°C for 24 h. The reaction is facilitated by excess potassium tert-butoxide (t-BuOK), achieving 58% yield. Steric hindrance from the azetidine’s benzodiazole group limits efficiency.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination using palladium(II) acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C enables C–N bond formation between 2-bromoquinoxaline and the azetidine amine. This method improves yield to 74% and reduces reaction time to 12 h.
| Method | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | t-BuOK | DMSO | 120 | 24 | 58 |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 100 | 12 | 74 |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, quinoxaline H-3), 7.89–7.82 (m, 4H, benzodiazole aromatic), 4.21 (t, J = 7.2 Hz, 2H, azetidine CH₂), 3.65 (quin, J = 6.8 Hz, 1H, azetidine CH), 2.51 (s, 3H, CH₃).
- ¹³C NMR : 160.5 (C=O), 148.2 (quinoxaline C-2), 132.4–121.8 (aromatic carbons), 52.3 (azetidine CH₂), 21.7 (CH₃).
- HRMS : m/z calculated for C₁₉H₁₆N₆ [M+H]⁺: 352.1424; found: 352.1421.
Purity and Yield Optimization
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity for the palladium-catalyzed route. Recrystallization from ethyl acetate/n-hexane (1:3) enhances purity to 99.5%.
Challenges and Mitigation Strategies
- Azetidine Ring Strain : The four-membered ring’s instability necessitates mild reaction conditions. Avoiding strong acids/bases during coupling preserves integrity.
- Steric Hindrance : Bulkier ligands (e.g., DavePhos) in Buchwald-Hartwig reactions improve access to the quinoxaline’s electrophilic center.
- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) effectively separates dimeric byproducts.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various alkyl or aryl groups onto the core structure .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline exhibit a range of biological activities:
- Antiviral Activity : Quinoxaline derivatives have shown promise in inhibiting the replication of various viruses. For instance, studies have highlighted the antiviral efficacy of certain quinoxaline derivatives against herpes simplex virus (HSV) and cytomegalovirus (CMV), suggesting that modifications to the quinoxaline structure can enhance antiviral properties .
- Anticancer Potential : The compound may exhibit cytotoxic effects against cancer cell lines. Research has demonstrated that quinoxaline derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
- Antimicrobial Properties : Quinoxaline derivatives have been reported to possess significant antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance .
- Neurological Effects : Some derivatives have been investigated for their anticonvulsant properties, indicating a potential role in treating neurological disorders such as epilepsy .
Case Studies
Several studies have documented the efficacy of quinoxaline derivatives in various applications:
- Antiviral Studies : A study demonstrated that a specific quinoxaline derivative inhibited HSV replication effectively at micromolar concentrations, showcasing its potential as an antiviral agent .
- Cancer Research : In vitro studies on modified quinoxalines indicated significant cytotoxicity against breast cancer cell lines, suggesting their potential use as chemotherapeutic agents .
Data Table: Applications and Biological Activities
Mechanism of Action
The mechanism of action of 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety can engage in hydrogen bonding and π-π interactions, while the quinoxaline core can participate in electron transfer processes. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its azetidine-benzodiazole-quinoxaline architecture. Below is a comparison with key analogs:
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 2-[3-(2-Methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline | Quinoxaline | Azetidine-linked 2-methylbenzodiazole | ~347.4 (estimated) | Four-membered azetidine ring introduces strain; potential for enhanced binding |
| 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) | Thiazole-triazole-phenoxymethyl | Bromophenyl-thiazole, triazole-phenoxymethyl-benzodiazole | ~657.5 | Extended linker with triazole-thiazole; halogen substitution for lipophilicity |
| 2-Methyl-3-[2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl]quinoxaline | Quinoxaline | Ethyl-linked imidazole with methyl and phenyl groups | 328.4 | Flexible ethyl spacer; imidazole-phenyl for π-π interactions |
| 3-(5-Nitro-2-furyl)-2-cyanoquinoxaline | Quinoxaline | Nitrofuryl and cyano groups | ~282.3 | Electron-withdrawing nitro and cyano groups; potential redox activity |
| (5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides | Thiadiazole-quinoxaline | Hydroxyquinoxaline-thiadiazole fused with benzamide | ~350–400 (varies) | Thiadiazole for hydrogen bonding; hydroxy group for solubility |
Key Observations :
- Ring Size and Strain : The azetidine ring in the target compound introduces conformational strain compared to five- or six-membered rings (e.g., triazole, thiazole), which may influence binding kinetics and metabolic stability .
- Electronic Effects: The benzodiazole group provides electron-rich aromaticity, contrasting with electron-withdrawing substituents (e.g., nitro, cyano) in nitrofuryl-quinoxalines .
- Linker Diversity : Compounds like 9c () employ triazole-thiazole linkers for modularity, whereas the target compound uses a compact azetidine bridge, reducing molecular flexibility .
Physicochemical Properties
- Solubility: The azetidine-benzodiazole group may reduce solubility compared to hydroxy- or cyano-substituted analogs (e.g., 3-hydroxyquinoxaline-thiadiazoles in ) due to increased hydrophobicity .
- Melting Points: While data for the target compound are unavailable, analogs like 9c (mp >250°C) and 3-(5-nitro-2-furyl)-2-cyanoquinoxaline (mp 224–225°C) suggest high thermal stability for quinoxaline derivatives .
Biological Activity
The compound 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₃N₃
- Molecular Weight : 225.28 g/mol
- CAS Number : 2415502-62-2
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
-
Antitumor Activity :
- The compound has been shown to inhibit cancer cell proliferation through several mechanisms:
- Antimicrobial Properties :
Anticancer Efficacy
A series of in vitro studies have evaluated the anticancer efficacy of the compound against various cancer cell lines. The following table summarizes the IC₅₀ values observed for different cell lines:
| Cell Line | IC₅₀ (μg/mL) | Reference |
|---|---|---|
| HCT-116 | 1.9 | |
| MCF-7 | 2.3 | |
| A549 (Lung) | 4.5 | Ongoing research |
| HeLa (Cervical) | 3.7 | Ongoing research |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of quinoxaline derivatives, including our compound of interest:
- Synthesis and Evaluation :
- Structure–Activity Relationship (SAR) :
Q & A
Basic: What are common synthetic routes for quinoxaline derivatives with benzodiazole substituents?
Methodological Answer:
Quinoxaline derivatives are typically synthesized via condensation reactions between o-phenylenediamine and diketones or functionalized intermediates. For benzodiazole-substituted variants like the target compound, multi-step routes are employed:
- Step 1 : Formation of the benzodiazole core via condensation of phthalic anhydride derivatives with amines (e.g., 2-methylbenzimidazole precursors) .
- Step 2 : Functionalization of the azetidine ring (e.g., nucleophilic substitution at the azetidin-1-yl position) using quinoxaline intermediates .
- Step 3 : Final coupling via Cu-catalyzed or nucleophilic aromatic substitution reactions under reflux conditions (e.g., in toluene or DMF with K₂CO₃ as a base) .
Yields are optimized by controlling stoichiometry, reaction time (6–24 hours), and purification via column chromatography .
Advanced: How can reaction conditions be optimized to improve yields of this compound?
Methodological Answer:
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for azetidine-quinoxaline coupling, while toluene minimizes side reactions in Cu-catalyzed steps .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI for "click" chemistry) improve regioselectivity in triazole/benzodiazole formation .
- Temperature Control : Lower temperatures (0–25°C) reduce decomposition of acid-sensitive intermediates, while reflux (80–120°C) accelerates cyclization .
- Workup Adjustments : Neutralization of acidic byproducts (e.g., HNO₃ in nitration steps) with NaHCO₃ prevents degradation .
Post-reaction monitoring via TLC and HPLC ensures intermediate purity before proceeding to subsequent steps .
Basic: What spectroscopic techniques characterize quinoxaline derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identifies aromatic proton environments (quinoxaline protons at δ 7.5–8.5 ppm; azetidine/benzodiazole protons at δ 3.0–4.5 ppm) and confirms substitution patterns .
- ESI-MS : Validates molecular weight (e.g., [M+1]⁺ peaks for protonated species) and detects fragmentation pathways .
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹ for quinoxaline rings) .
- X-ray Crystallography : Resolves 3D molecular geometry; SHELX programs refine crystal structures using single-crystal diffraction data .
Advanced: How to resolve discrepancies between computational and experimental structural data?
Methodological Answer:
- Crystallographic Refinement : Use SHELXL to refine X-ray data, adjusting thermal parameters and occupancy factors to resolve electron density mismatches (e.g., disordered solvent molecules) .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental bond lengths/angles to identify steric or electronic effects unaccounted for in simulations .
- Validation Tools : Leverage PLATON or Mercury software to check for crystallographic outliers (e.g., unusual torsion angles) .
Discrepancies in NMR shifts may arise from solvent effects or dynamic processes (e.g., ring puckering); variable-temperature NMR experiments can clarify these .
Basic: What assays evaluate the anticancer potential of quinoxaline derivatives?
Methodological Answer:
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies apoptotic cells (e.g., PC3 prostate cancer models treated with 5–10 µM compound for 24 hours) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., PI3K inhibition measured via ADP-Glo™) identify target engagement .
- Cytotoxicity Screening : MTT or SRB assays determine IC₅₀ values across cell lines (e.g., NCI-60 panel) .
- Protein Binding Studies : Surface plasmon resonance (SPR) or ITC measures binding affinity to targets like DNA topoisomerases .
Advanced: How to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematic Substituent Variation : Modify azetidine/benzodiazole groups (e.g., methyl vs. bromo substituents) and assess impacts on bioactivity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., PI3K active sites), correlating docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., quinoxaline N-atoms) and hydrophobic regions using MOE or Discovery Studio .
- Meta-Analysis : Cross-reference bioactivity data with physicochemical properties (ClogP, PSA) to derive predictive QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
